N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (let’s call it Compound X ) belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Both natural and synthetic pyrimidines exhibit diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps. One possible synthetic route is as follows:
Formation of the Thiazole Ring: Start with a suitable precursor (e.g., 2-aminothiazole) and react it with an appropriate chlorinated compound (e.g., 5-chlorosalicylic acid) to form the thiazole ring.
Introduction of the Pyrimidine Ring: Next, react the thiazole intermediate with a pyrimidine precursor (e.g., 2-methyl-4,6-dichloropyrimidine) to incorporate the pyrimidine moiety.
Hydroxylation and Carboxylation: Finally, introduce the hydroxy group and the carboxamide functionality to obtain Compound X.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
Compound X can undergo various chemical reactions:
Oxidation: Oxidation of the thiazole ring or the phenolic group.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at various positions. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigate its potential as an anti-inflammatory agent, considering its inhibitory effects on key inflammatory mediators.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its interactions with biological targets.
Industry: Assess its suitability for drug development or other industrial processes.
Mechanism of Action
Compound X likely exerts its effects by inhibiting inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its thiazolo-pyrimidine scaffold. Similar compounds include other pyrimidine derivatives like thiazolo[5,4-b]pyridines and related structures[4,5].
Properties
Molecular Formula |
C14H10ClN3O3S |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H10ClN3O3S/c1-7-6-18-13(21)9(5-16-14(18)22-7)12(20)17-10-4-8(15)2-3-11(10)19/h2-6,19H,1H3,(H,17,20) |
InChI Key |
IUPNBJNXGBZXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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